molecular formula C190H286N54O58 B013110 Neuropeptide Y (porcine) CAS No. 83589-17-7

Neuropeptide Y (porcine)

Cat. No.: B013110
CAS No.: 83589-17-7
M. Wt: 4255 g/mol
InChI Key: JYLKGTCHMPLCES-OFGSCBOVSA-N
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Biochemical Analysis

Biochemical Properties

Neuropeptide Y (porcine) is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. These interactions lead to the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C . Neuropeptide Y (porcine) also interacts with noradrenaline in sympathetic nerve fibers, influencing the release of neurotransmitters and regulating blood flow .

Cellular Effects

Neuropeptide Y (porcine) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in the central nervous system, Neuropeptide Y (porcine) affects neuronal activity, stress resilience, and appetite regulation . It also plays a role in immune cell function, including the regulation of cytokine secretion and immune cell migration .

Molecular Mechanism

The molecular mechanism of Neuropeptide Y (porcine) involves binding to its specific Y-receptors, leading to various downstream effects . Upon binding to these receptors, Neuropeptide Y (porcine) can inhibit the release of neurotransmitters, modulate calcium and potassium channels, and influence gene expression . These actions result in the regulation of physiological processes such as appetite, stress response, and cardiovascular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neuropeptide Y (porcine) can change over time. Studies have shown that Neuropeptide Y (porcine) is relatively stable but can degrade under certain conditions . Long-term exposure to Neuropeptide Y (porcine) in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged modulation of neurotransmitter release and immune cell activity .

Dosage Effects in Animal Models

The effects of Neuropeptide Y (porcine) vary with different dosages in animal models. At low doses, it can stimulate appetite and reduce anxiety . At high doses, Neuropeptide Y (porcine) may cause adverse effects such as hypertension and increased stress response . Threshold effects have been observed, indicating that the physiological response to Neuropeptide Y (porcine) is dose-dependent .

Metabolic Pathways

Neuropeptide Y (porcine) is involved in several metabolic pathways, including those regulating energy balance and glucose metabolism . It interacts with enzymes such as adenylate cyclase and phospholipase C, influencing metabolic flux and metabolite levels . Neuropeptide Y (porcine) also affects the expression of genes involved in metabolic processes, further modulating metabolic pathways .

Transport and Distribution

Neuropeptide Y (porcine) is transported and distributed within cells and tissues through various mechanisms . It is stored in vesicles within neurons and released upon stimulation . Neuropeptide Y (porcine) interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues, such as the brain and gastrointestinal tract .

Subcellular Localization

The subcellular localization of Neuropeptide Y (porcine) is primarily within vesicles in neuronal cells . It is also found in other cellular compartments, including the cytoplasm and nucleus . Post-translational modifications and targeting signals direct Neuropeptide Y (porcine) to specific subcellular locations, influencing its activity and function .

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C190H286N54O58/c1-16-94(9)149(180(296)234-129(81-140(193)253)169(285)226-124(74-93(7)8)172(288)239-150(95(10)17-2)181(297)240-151(100(15)247)182(298)221-116(32-23-67-208-190(202)203)156(272)220-119(59-62-145(260)261)161(277)218-114(30-21-65-206-188(198)199)157(273)223-121(152(195)268)76-102-39-49-108(249)50-40-102)238-173(289)127(79-105-45-55-111(252)56-46-105)229-168(284)128(80-106-86-204-90-210-106)230-159(275)115(31-22-66-207-189(200)201)219-165(281)123(73-92(5)6)224-155(271)97(12)212-174(290)134(88-245)236-167(283)126(78-104-43-53-110(251)54-44-104)228-166(282)125(77-103-41-51-109(250)52-42-103)227-158(274)113(29-20-64-205-187(196)197)216-153(269)96(11)211-163(279)122(72-91(3)4)225-170(286)131(84-147(264)265)232-162(278)118(58-61-144(258)259)217-154(270)98(13)213-177(293)137-34-25-68-241(137)183(299)99(14)214-164(280)130(83-146(262)263)231-160(276)117(57-60-143(256)257)215-142(255)87-209-176(292)136-33-24-70-243(136)186(302)133(82-141(194)254)235-171(287)132(85-148(266)267)233-178(294)139-36-27-71-244(139)185(301)120(28-18-19-63-191)222-175(291)135(89-246)237-179(295)138-35-26-69-242(138)184(300)112(192)75-101-37-47-107(248)48-38-101/h37-56,86,90-100,112-139,149-151,245-252H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,268)(H,204,210)(H,209,292)(H,211,279)(H,212,290)(H,213,293)(H,214,280)(H,215,255)(H,216,269)(H,217,270)(H,218,277)(H,219,281)(H,220,272)(H,221,298)(H,222,291)(H,223,273)(H,224,271)(H,225,286)(H,226,285)(H,227,274)(H,228,282)(H,229,284)(H,230,275)(H,231,276)(H,232,278)(H,233,294)(H,234,296)(H,235,287)(H,236,283)(H,237,295)(H,238,289)(H,239,288)(H,240,297)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLKGTCHMPLCES-OFGSCBOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C190H286N54O58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232446
Record name Neuropeptide Y (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4255 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83589-17-7
Record name Neuropeptide Y (pig)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083589177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuropeptide Y (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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